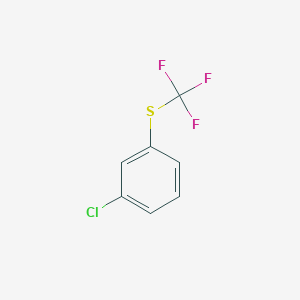

1-(Trifluoromethylthio)-3-chlorobenzene

Description

Contextualization within Modern Organofluorine Chemistry Research

Modern organofluorine chemistry is a cornerstone of research in pharmaceuticals, agrochemicals, and materials science. nih.govjelsciences.com The incorporation of fluorine or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net The trifluoromethylthio (-SCF3) group, in particular, is highly valued for its strong electron-withdrawing nature and exceptionally high lipophilicity. researchgate.net This high lipophilicity can enhance the transport of molecules across biological membranes, potentially improving the bioavailability of drug candidates. researchgate.netresearchgate.net Consequently, molecules containing the -SCF3 group are extensively utilized in the synthesis of pharmaceuticals and agrochemicals, leading to significant research into methods for their preparation. researchgate.netmagtech.com.cn

The growing interest in trifluoromethylthioethers has spurred the development of novel synthetic strategies. These methods can be broadly categorized into direct trifluoromethylthiolation of target molecules or the construction of the -SCF3 group from precursors already containing sulfur. researchgate.netmagtech.com.cn This intense research activity highlights the importance of this functional group in contemporary chemical science.

Overview of Halogenated Arenes in Contemporary Synthetic Methodology

Halogenated arenes, or aryl halides, are fundamental building blocks in modern organic synthesis. Their utility stems from their ability to participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecular architectures.

The presence of a halogen atom, such as chlorine, on an aromatic ring provides a reactive "handle" for synthetic chemists. This allows for the selective functionalization of the aromatic core, enabling the introduction of various substituents and the assembly of intricate target molecules. The specific position of the halogen on the ring is crucial as it dictates the regiochemistry of subsequent transformations, making isomers like 1-(Trifluoromethylthio)-3-chlorobenzene valuable for creating specific substitution patterns that might be inaccessible through other routes.

Specific Academic and Industrial Research Focus on this compound

While dedicated research focusing exclusively on this compound is not extensive, its significance lies in its role as a valuable synthetic intermediate. The molecule strategically combines two key functional groups: the trifluoromethylthio group, prized in medicinal and agrochemical design, and a chloro-substituent, which serves as a versatile anchor for synthetic transformations. nbinno.com

The industrial and academic interest in this compound is therefore inferred from its potential applications. For instance, the analogous compound, 2-chlorothiophenol, is used as a precursor for visible-light-induced trifluoromethylthiolation on a commercial scale, suggesting a viable synthetic route to related compounds. chemrxiv.org Furthermore, the 3-chlorophenyl moiety, combined with a trifluoromethylthio group, has been incorporated into more complex heterocyclic structures like triazoles, demonstrating the utility of this substitution pattern in synthetic chemistry projects. nih.gov The primary research focus is thus not on the compound in isolation, but on its use as a building block to access novel, high-value molecules that benefit from the combined electronic and steric properties of its functional groups.

A plausible and widely practiced method for the synthesis of aryl trifluoromethylthioethers involves the direct S-trifluoromethylation of the corresponding thiols. researchgate.netnih.gov For this compound, this would involve the reaction of 3-chlorobenzenethiol with an electrophilic trifluoromethylating agent. Several such reagents have been developed and are used extensively in both academic and industrial laboratories.

Common Electrophilic Trifluoromethylating Reagents:

Togni Reagents: These are hypervalent iodine compounds that serve as mild and effective sources of electrophilic CF3 groups for reaction with various nucleophiles, including thiols. researchgate.netbeilstein-journals.org

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts known for their high reactivity and applicability in trifluoromethylating a wide range of substrates. rsc.orgnih.govnih.gov

Trifluoromethyl Iodide (CF3I): This gaseous reagent can be used in photoredox catalysis to generate a trifluoromethyl radical, which then reacts with a thiol or thiolate. chemrxiv.org

The general reaction scheme is presented below:

Scope and Objectives of Scholarly Inquiry

The scholarly inquiry into compounds like this compound is aimed at expanding the toolbox of synthetic chemistry. The primary objective is to develop and utilize versatile building blocks that enable the efficient and controlled synthesis of complex organic molecules with desired properties. The research scope includes:

Developing Synthetic Methods: Devising efficient, scalable, and safe methods for the synthesis of structurally diverse aryl trifluoromethylthioethers.

Exploring Reactivity: Investigating the reactivity of the chloro-substituent in the presence of the trifluoromethylthio group, particularly in metal-catalyzed cross-coupling reactions.

Application in Target Synthesis: Employing the compound as a key intermediate in the synthesis of new drug candidates, agrochemicals, and functional materials where the unique properties of the -SCF3 group can be leveraged.

By combining the well-established chemistry of halogenated arenes with the desirable properties of the trifluoromethylthio group, this compound represents a strategic platform for innovation in chemical synthesis.

Structure

3D Structure

Properties

CAS No. |

403-68-9 |

|---|---|

Molecular Formula |

C7H4ClF3S |

Molecular Weight |

212.62 g/mol |

IUPAC Name |

1-chloro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H4ClF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |

InChI Key |

ROPCMDVUJZRSFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SC(F)(F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Trifluoromethylthio 3 Chlorobenzene

Reactions Involving the Trifluoromethylthio Group

The trifluoromethylthio group is known for its high lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and agrochemicals. researchgate.net Its chemical reactivity is centered on the sulfur atom, which can undergo various transformations.

Oxidative Transformations of the Sulfur Center

The sulfur atom in the trifluoromethylthio group of aryl trifluoromethyl thioethers can be oxidized to form the corresponding sulfoxides and sulfones. These transformations are significant as they can modulate the electronic and steric properties of the molecule, potentially altering its biological activity. The oxidation is typically achieved using common oxidizing agents.

For instance, the oxidation of aryl trifluoromethyl sulfides to sulfoxides can be carried out selectively using hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). nih.gov This method is often preferred as it can prevent over-oxidation to the sulfone. nih.gov The use of TFA as a solvent and activator enhances the electrophilicity of the oxidant. nih.gov More aggressive oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding trifluoromethyl sulfone. researchgate.net The reaction conditions, including the choice of oxidant and temperature, are crucial for controlling the selectivity between the sulfoxide (B87167) and sulfone products. nih.govresearchgate.net

Table 1: Oxidative Transformations of Aryl Trifluoromethyl Thioethers

| Oxidizing Agent | Product | General Observations |

|---|---|---|

| H₂O₂ in TFA | Aryl trifluoromethyl sulfoxide | Highly selective for sulfoxide formation. nih.gov |

Reductive Cleavage and Desulfurization Studies

Reductive cleavage of the carbon-sulfur bond in aryl trifluoromethyl thioethers, known as desulfurization, can be a useful synthetic strategy. While specific studies on 1-(Trifluoromethylthio)-3-chlorobenzene are not prevalent in the reviewed literature, general methods for the desulfurization of thioethers often employ reagents like Raney Nickel. This process typically involves the hydrogenolysis of the C-S bond, replacing the trifluoromethylthio group with a hydrogen atom. The reactivity of Raney Nickel can vary depending on its preparation, and it is known to be pyrophoric when dry.

Ligand Exchange and Coordination Chemistry Applications

Aryl trifluoromethyl thioethers can act as ligands in coordination chemistry, binding to metal centers through the sulfur atom. The trifluoromethyl group's strong electron-withdrawing effect influences the electron density on the sulfur atom, thereby affecting its coordination properties. While detailed coordination chemistry studies specifically involving this compound are limited, the broader class of aryl trifluoromethyl thioethers is recognized for its potential in the design of novel ligands for catalysis and materials science. The sulfur atom's lone pairs can coordinate to transition metals, and the lipophilic nature of the -SCF₃ group can enhance the solubility of the resulting metal complexes in organic solvents.

Reactions Involving the Chloro Substituent

The chloro group on the aromatic ring of this compound is a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethylthio group at the meta position influences the reactivity of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. youtube.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, to stabilize the negative charge of the Meisenheimer complex. nih.gov In this compound, the strongly electron-withdrawing -SCF₃ group is meta to the chlorine atom. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. Consequently, SNAr reactions on this substrate are expected to be less facile compared to isomers with ortho or para substitution of the electron-wthdrawing group and may require more forcing conditions, such as high temperatures or the use of very strong nucleophiles. organicchemistoncall.comstackexchange.comresearchgate.net For instance, the reaction of chlorobenzene (B131634) with sodium methoxide (B1231860) to form anisole (B1667542) does not proceed under normal conditions due to the lack of activation. stackexchange.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are increasingly utilized as substrates due to their cost-effectiveness and availability. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 3-(trifluoromethylthio)biphenyl derivative. The efficiency of the coupling of aryl chlorides can be influenced by the choice of ligand on the palladium catalyst, with bulky, electron-rich phosphine (B1218219) ligands often being effective. rsc.orgresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst/Ligand | Base | Solvent | Temperature | General Observations |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Effective for a range of aryl chlorides. nist.gov |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netscielo.org.mx This reaction is a reliable method for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne would produce a 1-(alkynyl)-3-(trifluoromethylthio)benzene. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

| Catalyst System | Base | Solvent | Temperature | General Observations |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp to Reflux | Classic Sonogashira conditions. rsc.org |

| PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 °C | Effective for aryl bromides, adaptable for chlorides. scielo.org.mx |

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. tcichemicals.com It is a versatile method for the synthesis of a wide range of arylamines. The reaction of this compound with a primary or secondary amine would yield the corresponding N-aryl amine. The choice of palladium precursor, ligand, and base is critical for the success of the reaction, especially with less reactive aryl chlorides. youtube.combeilstein-journals.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst/Ligand | Base | Solvent | Temperature | General Observations |

|---|---|---|---|---|

| Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | Effective for coupling with various amines, including morpholine. tcichemicals.com |

| [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 °C | Good yields for coupling with heterocyclic amines. researchgate.net |

Reductive Dehalogenation Studies

Reductive dehalogenation involves the removal of a halogen atom from a molecule. In the case of this compound, this would entail the cleavage of the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom. While specific studies on the reductive dehalogenation of this particular compound are not extensively documented, the reaction can be predicted based on established methods for the dehalogenation of aryl chlorides, particularly those bearing electron-withdrawing groups.

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.com This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org The reaction is generally compatible with a variety of functional groups, including those that are electron-withdrawing. organic-chemistry.orgresearchwithrutgers.com

For this compound, the catalytic hydrogenation would proceed as follows:

Reaction Scheme: this compound + H₂ (with Pd/C catalyst) → 1-(Trifluoromethylthio)benzene + HCl

The trifluoromethylthio group is expected to be stable under these conditions, as the C-S bond is generally less susceptible to hydrogenolysis than the C-Cl bond. The presence of the electron-withdrawing trifluoromethylthio group may have a modest effect on the reaction rate compared to unsubstituted chlorobenzene. acs.org

Table 1: Predicted Conditions for Reductive Dehalogenation of this compound

| Reagent/Catalyst | Hydrogen Source | Solvent | Predicted Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol or Ethyl Acetate | 1-(Trifluoromethylthio)benzene |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | 1-(Trifluoromethylthio)benzene |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of EAS on this compound is dictated by the directing effects of both the chloro and trifluoromethylthio substituents. Both groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.orgacs.org This deactivation is due to their electron-withdrawing nature.

Both the chloro and trifluoromethylthio groups are meta-directors relative to their own positions. libretexts.orgmasterorganicchemistry.com In a 1,3-disubstituted benzene ring with two meta-directing groups, the incoming electrophile will substitute at the position that is meta to both substituents, which is the C5 position. Substitution at the C2, C4, and C6 positions is disfavored due to the combined deactivating effects of the two groups at these positions.

The directing effects can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

Table 2: Hammett Substituent Constants for Chloro and Trifluoromethylthio Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

| -Cl | 0.37 | 0.23 |

| -SCF₃ | 0.40 | 0.50 |

The Hammett constants confirm that both groups are electron-withdrawing. In an electrophilic attack, the incoming electrophile will preferentially bond to the position least deactivated by the combined inductive and resonance effects of the two substituents. For this compound, the C5 position is the most favorable site for electrophilic attack.

Predicted Regioselectivity for Electrophilic Aromatic Substitution: Major product: Substitution at the C5 position. Minor products: Substitution at C2, C4, and C6 positions.

Directed ortho-Metalation and Related Selective Functionalizations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. acs.org The resulting aryllithium species can then react with various electrophiles.

In this compound, both the chloro and trifluoromethylthio groups could potentially act as DMGs. However, the directing ability of these groups varies significantly. Halogens are generally considered weak DMGs. The thioether functionality can act as a DMG, but the strong electron-withdrawing nature of the trifluoromethyl group in the SCF₃ substituent significantly reduces the Lewis basicity of the sulfur atom, thereby diminishing its ability to coordinate with the lithium reagent and direct metalation.

Therefore, directed ortho-metalation on this compound is predicted to be challenging. If metalation were to occur, it would likely be directed by the chloro group to the C2 or C4 position, although the acidity of these protons is not significantly enhanced. The trifluoromethylthio group is unlikely to be an effective DMG.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The selectivity observed in chemical transformations of this compound is a direct consequence of the electronic and steric properties of its substituents.

Chemoselectivity: In reactions involving nucleophilic attack, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, potentially at the carbon bearing the chlorine atom, especially if activated by additional electron-withdrawing groups. In reductive conditions, the C-Cl bond is more reactive than the C-S bond, allowing for selective dehalogenation.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the combined directing effects of the chloro and trifluoromethylthio groups strongly favor substitution at the C5 position. This provides a high degree of regiocontrol in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Stereoselectivity: For the reactions discussed, where the aromatic ring is the primary site of transformation, stereoselectivity is generally not a factor unless a chiral reagent is used or a new stereocenter is created in a side chain.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of 1-(Trifluoromethylthio)-3-chlorobenzene. By analyzing the magnetic properties of atomic nuclei—specifically ¹⁹F, ¹³C, and ¹H—a comprehensive map of the molecule's structure can be assembled.

Fluorine-19 NMR is exceptionally useful for detecting and characterizing the trifluoromethylthio (-SCF₃) group due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Chemical Shift: The ¹⁹F NMR spectrum of aryl trifluoromethyl thioethers typically exhibits a single sharp resonance for the -SCF₃ group. For the parent compound, phenyl(trifluoromethyl)sulfane, this signal appears at approximately -42.77 ppm (relative to CFCl₃). rsc.org The presence of a chlorine atom on the aromatic ring in the meta position is expected to induce a slight shift in this resonance. The electronegativity and electronic effects of the substituent influence the shielding of the fluorine nuclei. Generally, electron-withdrawing groups on the aromatic ring cause a downfield shift (less negative ppm value) of the -SCF₃ signal.

Absence of Coupling: In a proton-decoupled spectrum, the signal for the -SCF₃ group typically appears as a singlet, as there are no adjacent fluorine or proton nuclei with which to couple. This distinct singlet in the characteristic region of the spectrum is a strong indicator of the presence of a trifluoromethylthio group.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Aryl Trifluoromethyl Thioethers

| Compound | Substituent | Chemical Shift (δ) in ppm |

| Phenyl(trifluoromethyl)sulfane | -H | -42.77 |

| (4-Fluorophenyl)(trifluoromethyl)sulfane | 4-F | -43.37 |

| (4-Chlorophenyl)(trifluoromethyl)sulfane | 4-Cl | Not specified, but expected near -43 ppm |

| (4-Methoxyphenyl)(trifluoromethyl)sulfane | 4-OCH₃ | -43.94 |

This table presents data for analogous compounds to illustrate the typical chemical shift range for the -SCF₃ group. rsc.org

¹³C and ¹H NMR spectroscopy are essential for characterizing the chlorinated aromatic ring and confirming the substitution pattern.

¹H NMR Spectroscopy: The 1,3-disubstituted pattern of this compound results in a complex ¹H NMR spectrum for the aromatic region. Four distinct signals are expected for the four aromatic protons.

The proton at C2 (between the two substituents) is expected to be a triplet or a narrow multiplet.

The proton at C4 (para to the chlorine) would likely appear as a triplet.

The proton at C5 (ortho to the chlorine) would appear as a doublet of doublets.

The proton at C6 (ortho to the -SCF₃ group) would also be a multiplet. The electron-withdrawing nature of both the chloro and trifluoromethylthio groups would shift all aromatic proton signals downfield, typically in the range of δ 7.2–7.8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon.

Aromatic Carbons: The carbons directly bonded to the substituents (C1 and C3) will be significantly influenced by their electronegativity and can be identified by their chemical shifts and lower intensity. The carbon attached to the chlorine atom (C3) would appear around δ 134-136 ppm, while the carbon attached to the -SCF₃ group (C1) would also be in the deshielded region. The other four aromatic carbons (C2, C4, C5, C6) will have distinct chemical shifts in the typical aromatic range of δ 120–135 ppm.

Trifluoromethyl Carbon: The carbon of the -CF₃ group will exhibit a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF). This signal is typically found around δ 128-132 ppm, with a large coupling constant (J ≈ 300-310 Hz). rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Notes |

| ¹⁹F | ~ -43 ppm | Singlet (s) | Characteristic for Ar-SCF₃ |

| ¹H | 7.2 - 7.8 ppm | Four distinct multiplets | Complex splitting due to meta-substitution |

| ¹³C (Aromatic) | 120 - 140 ppm | Six distinct singlets | C1 and C3 are most deshielded |

| ¹³C (-CF₃) | ~ 130 ppm | Quartet (q) | Large ¹JCF coupling constant (~309 Hz) |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, helping to trace the connectivity from H4 to H5, and from H5 to H6, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of each aromatic carbon that bears a proton (C2, C4, C5, C6).

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of the molecular formula.

Molecular Formula: The molecular formula for this compound is C₇H₄ClF₃S.

Calculated Exact Mass: The theoretical monoisotopic mass can be calculated with high accuracy. For the [M]⁺ ion, this would be approximately 211.9671.

Confirmation: An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

Electron Ionization (EI-MS): EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a structural "fingerprint." Key fragmentation pathways for this compound would likely include:

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak would be expected. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this peak will appear as a pair of signals at m/z 212 and 214, with a characteristic 3:1 intensity ratio. nih.gov

Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond would result in a fragment at m/z 177. nih.gov

Loss of Trifluoromethyl Radical ([M-CF₃]⁺): Fragmentation involving the loss of a ·CF₃ radical would produce an ion at m/z 143.

C-S Bond Cleavage: Scission of the bond between the aromatic ring and the sulfur atom could lead to the formation of a chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (and 113) or a trifluoromethylthio cation ([SCF₃]⁺) at m/z 101.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation. rsc.orgnih.gov For a neutral molecule like this compound, ESI-MS would likely show a strong signal for the pseudo-molecular ion, such as the protonated molecule [M+H]⁺ at m/z 213 (and 215), especially in the presence of an acidic mobile phase. nist.gov This technique is particularly useful for confirming the molecular weight with little interference from fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

The process involves introducing a sample into a liquid chromatograph, which separates the components of the mixture based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). A tandem mass spectrometry (MS/MS) approach further fragments specific parent ions, and the resulting daughter ions create a unique fragmentation pattern that serves as a molecular fingerprint, confirming the compound's identity. This technique is highly sensitive and can detect even trace-level impurities. lcms.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the trifluoromethylthio group and the substituted benzene (B151609) ring. The trifluoromethylthio (-SCF₃) group typically exhibits strong absorption bands. rsc.org The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. docbrown.info The C-Cl stretching vibration for a chlorobenzene-type structure is typically observed in the fingerprint region, which is the lower wavenumber part of the spectrum. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex set of absorptions that are unique to the molecule as a whole and can be used for definitive identification. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting spectrum provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be expected to clearly show the symmetric vibrations of the benzene ring. researchgate.net The C-S and C-Cl bonds would also produce characteristic Raman signals. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive functional group analysis and structural confirmation. rsc.org

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch (in SCF₃) | Strong, complex bands | Strong, complex bands |

| C-Cl Stretch | Fingerprint Region | Fingerprint Region |

| C-S Stretch | Fingerprint Region | Fingerprint Region |

This is an interactive data table based on typical vibrational frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific X-ray crystallographic data for this compound has not been reported in the reviewed literature, the application of this technique would provide invaluable information about its solid-state conformation, intermolecular interactions, and crystal packing. Such data is fundamental for understanding the physical properties of the compound and for computational modeling studies. The structures of related compounds, such as those containing trifluoromethyl groups or substituted benzene rings, have been successfully determined using this method, providing insights into their molecular geometries. mdpi.comresearchgate.netresearchgate.net

Other Advanced Spectroscopic Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum is characteristic of the chromophores present in the molecule. For this compound, the primary chromophore is the substituted benzene ring. Chlorobenzene (B131634) itself exhibits characteristic absorption bands in the UV region. nist.gov The presence of the trifluoromethylthio group is expected to influence the position and intensity of these absorption maxima (λmax). The spectrum would likely show transitions characteristic of the aromatic system. researchgate.netresearchgate.net While UV-Vis spectroscopy is generally not as structurally informative as other spectroscopic methods, it is a valuable tool for quantitative analysis and for studying the electronic properties of the molecule. sharif.edu

Computational and Theoretical Studies on 1 Trifluoromethylthio 3 Chlorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the optimized molecular geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.comwindows.netnih.gov For a molecule like 1-(Trifluoromethylthio)-3-chlorobenzene, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. biointerfaceresearch.com

These studies focus on several key parameters:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Electron Density and Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the electronegative fluorine and chlorine atoms create regions of negative potential, while the hydrogen atoms of the benzene (B151609) ring are typically regions of positive potential. researchgate.net This information is vital for predicting how the molecule will interact with other reagents.

| Calculated Parameter | Typical Method | Significance |

|---|---|---|

| EHOMO | DFT/B3LYP/6-311++G(d,p) | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | DFT/B3LYP/6-311++G(d,p) | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-311++G(d,p) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. nih.gov These methods are used for geometry optimization to find the lowest energy conformation of the molecule. researchgate.net By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a stable structure on the potential energy surface is located. For substituted benzenes, these calculations confirm the planarity of the aromatic ring and determine the precise bond lengths and angles, which can be affected by the steric and electronic influence of the chloro and trifluoromethylthio substituents. nih.gov

Conformational Analysis and Rotational Barriers

The flexibility of this compound is primarily associated with the rotation around the C(aryl)-S single bond. Conformational analysis is performed computationally by systematically rotating this bond and calculating the energy at each step to generate a potential energy surface scan. nih.gov

This analysis identifies the most stable conformers (energy minima) and the transition states for rotation (energy maxima). The energy difference between the minimum and maximum is the rotational barrier. nih.govbiomedres.us For related aryl sulfides, studies have shown that the preferred conformation is often one where the substituent is not perfectly in the plane of the benzene ring, due to a balance of steric hindrance and electronic effects like hyperconjugation. nih.govresearchgate.net The rotational barrier provides insight into the molecule's rigidity at different temperatures. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations are particularly valuable for nuclei like ¹⁹F, whose chemical shifts are highly sensitive to the local electronic environment. nih.gov Comparing the calculated shifts for ¹H, ¹³C, and ¹⁹F with experimental values serves to validate the computed structure. For reference, the experimental NMR data for the related isomer, (4-chlorophenyl)(trifluoromethyl)sulfane, provides a benchmark for what would be expected. rsc.org

| Nucleus | Experimental Shift for 4-chloro isomer (ppm) rsc.org | Computational Method for Prediction |

|---|---|---|

| ¹H | 7.59 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H) | DFT/GIAO |

| ¹³C | 137.71, 137.60, 130.55 (q, J = 308.7 Hz), 129.82, 122.80 | DFT/GIAO |

| ¹⁹F | -42.85 (s) | DFT/GIAO |

IR Frequencies: Theoretical Infrared (IR) spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculations predict the positions of key absorption bands. For this compound, characteristic vibrational modes would include C-Cl stretching (typically 850-550 cm⁻¹), C-F stretching (1350-1120 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹). docbrown.inforesearchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental data, which is measured under anharmonic conditions. nih.gov

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS). mit.edu A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, such as electrophilic trifluoromethylthiolation where it might be formed, or subsequent reactions where it acts as a substrate, transition state modeling can be employed. researchgate.netnih.gov By calculating the potential energy surface connecting reactants and products, the lowest-energy pathway can be identified. This provides a step-by-step understanding of bond-breaking and bond-forming processes, which is often impossible to observe directly through experimental means. mit.edu

Applications of 1 Trifluoromethylthio 3 Chlorobenzene in Advanced Materials and Fine Chemical Synthesis

Role as a Key Building Block for Complex Fluorinated Organic Molecules

1-(Trifluoromethylthio)-3-chlorobenzene serves as a valuable synthon for introducing the trifluoromethylthio (-SCF3) moiety into more complex organic structures. The -SCF3 group is of particular interest in medicinal and materials chemistry due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. nih.gov These properties can significantly influence the biological activity and physical characteristics of the parent molecule. nih.govresearchgate.net

One notable example of its application is in the synthesis of complex heterocyclic compounds. For instance, the related compound 1-azido-3-chlorobenzene (B1278895) can be reacted with ethynyl (B1212043) trifluoromethyl sulfide (B99878) to produce 1-(3-Chlorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole. nih.gov This reaction highlights how the chlorophenyl and trifluoromethylthio components can be incorporated into a triazole ring system, a scaffold frequently found in pharmaceuticals and agrochemicals. nih.gov The synthesis of such intricate molecules demonstrates the utility of trifluoromethylthio-substituted phenyl rings as foundational units in constructing diverse and complex fluorinated organic compounds.

The general synthetic strategy often involves leveraging the reactivity of the chloro- and trifluoromethylthio-substituted benzene (B151609) ring to build more elaborate structures. The presence of the chlorine atom provides a reactive site for various cross-coupling reactions, allowing for the attachment of other molecular fragments.

Intermediate in Agrochemical Research

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance the efficacy of pesticides and herbicides. nbinno.comresearchgate.net While direct evidence of this compound's use in commercially available agrochemicals is not extensively documented in public literature, its structural motifs are present in patented pesticidal compounds. For example, heteroaryl-triazole and heteroaryl-tetrazole compounds, which have been investigated for their pesticidal properties, incorporate substituted phenyl rings that could potentially be derived from precursors like this compound. epo.org

The development of novel agrochemicals often involves the synthesis and screening of a vast number of compounds containing various functional groups. The trifluoromethylthio group, in particular, is known to contribute to increased biological activity. nbinno.com Therefore, this compound represents a valuable intermediate for the synthesis of new candidate molecules in agrochemical research and development.

Intermediate in Pharmaceutical Research (excluding clinical data)

In the realm of pharmaceutical research, the incorporation of fluorine-containing groups is a well-established strategy for enhancing the drug-like properties of a molecule. nih.govresearchgate.net The trifluoromethyl group, for instance, can improve a compound's metabolic stability and membrane permeability. nih.gov The trifluoromethylthio group shares these beneficial attributes, making it a desirable feature in the design of new therapeutic agents. nih.gov

While specific pharmaceutical compounds in development that directly use this compound as a starting material are not widely disclosed, the synthesis of molecules with similar substitution patterns has been reported. For example, the synthesis of chiral piperidinol compounds has been achieved using 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, a molecule with a closely related substitution pattern. nih.gov This suggests that this compound could serve as a precursor for synthesizing analogous structures where a trifluoromethylthio group replaces the trifluoromethyl group, potentially leading to new drug candidates with altered pharmacological profiles.

The general importance of trifluoromethyl- and chloro-substituted aromatic compounds in drug discovery further underscores the potential of this compound as a key intermediate in the synthesis of novel bioactive molecules. nih.govmdpi.com

Applications in Polymer and Material Science (as a monomer or modifying agent)

Conductive polymers are a class of organic materials that can conduct electricity and have applications in various electronic devices. wikipedia.org Polythiophenes, in particular, are a well-studied class of conductive polymers. researchgate.net The properties of these polymers can be tuned by modifying the thiophene (B33073) monomer with different functional groups.

Research has shown that polymeric films can be derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene. mdpi.com This demonstrates that trifluoromethyl-phenyl substituted thiophenes can be used to create functional polymers. By analogy, this compound could be used to synthesize a corresponding thiophene derivative, which could then be polymerized to create a novel conductive polymer. The presence of the trifluoromethylthio and chloro groups would be expected to influence the electronic and physical properties of the resulting polymer, potentially leading to materials with unique characteristics for applications in sensors or other electronic devices. mdpi.com

The synthesis of such polymers typically involves the polymerization of functionalized monomers, and this compound could serve as a key starting material for the preparation of such a monomer. iarjset.comnih.gov

Contributions to Ligand Design for Catalysis

Phosphine (B1218219) ligands are crucial in coordination chemistry and homogeneous catalysis, where they are used to modulate the properties of metal catalysts. cfmot.de The electronic and steric properties of these ligands can be finely tuned by varying the organic groups attached to the phosphorus atom.

While there is no specific literature detailing the use of this compound in the synthesis of phosphine ligands, its structure suggests it could be a precursor for such applications. The synthesis of phosphine ligands often involves the reaction of phosphorus trihalides with Grignard reagents or organolithium compounds derived from aryl halides. cfmot.de The chlorine atom on this compound could be converted into an organometallic reagent, which could then be reacted with a phosphorus-containing electrophile to generate a novel phosphine ligand.

The presence of the electron-withdrawing trifluoromethylthio group on the aryl ring of such a ligand would be expected to influence the electronic properties of the metal center it coordinates to, thereby affecting the catalytic activity and selectivity of the resulting metal complex. rsc.org This opens up possibilities for the development of new catalysts for a variety of chemical transformations.

Derivatives and Analogues of 1 Trifluoromethylthio 3 Chlorobenzene

Structure-Reactivity Correlations in Substituted Aryl Trifluoromethylthioethers

The trifluoromethylthio (SCF₃) group is a potent electron-withdrawing substituent, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. This strong inductive effect (-I) deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging compared to unsubstituted benzene. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), particularly when other activating groups or leaving groups are present in ortho or para positions.

The electronic influence of the SCF₃ group can be quantified using Hammett constants. These constants, which measure the electron-donating or electron-withdrawing ability of a substituent, show that the SCF₃ group is one of the most electron-withdrawing moieties in organic chemistry. This strong electron-withdrawing nature enhances the electrophilicity of the aromatic carbon atoms, facilitating attack by nucleophiles.

The reactivity of substituted aryl trifluoromethylthioethers is a direct consequence of the interplay between the electronic properties of the SCF₃ group and other substituents on the ring. For instance, in 1-(Trifluoromethylthio)-3-chlorobenzene, the chlorine atom, while also electron-withdrawing, is a deactivating group for electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by the SCF₃ group.

Synthesis and Characterization of Isomeric Forms and Related Halogenated/Trifluoromethylthio Compounds

The synthesis of this compound and its isomers, such as 1-chloro-2-(trifluoromethylthio)benzene and 1-chloro-4-(trifluoromethylthio)benzene, can be achieved through several synthetic routes. A common method involves the trifluoromethylthiolation of the corresponding chlorothiophenol. Another approach is the diazotization of a chloroaniline, followed by reaction with a trifluoromethylthiolating agent.

For example, the synthesis of 4-chloro-3-(trifluoromethyl)benzenethiol has been reported starting from 4-chloro-3-(trifluoromethyl)aniline. This is achieved through diazotization followed by reaction with potassium ethyl xanthogenate and subsequent hydrolysis.

Table 1: Synthesis of Halogenated Aryl Trifluoromethylthioethers

| Compound | Starting Material | Reagents | Key Steps |

|---|---|---|---|

| This compound | 3-Chlorothiophenol | Trifluoromethylating agent | Trifluoromethylthiolation |

| 1-Chloro-2-(trifluoromethylthio)benzene | 2-Chlorothiophenol | Trifluoromethylating agent | Trifluoromethylthiolation |

The characterization of these isomers relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern. ¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom in the molecule. ¹⁹F NMR is particularly useful for confirming the presence of the CF₃ group, which typically appears as a singlet. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Systematic Modifications of the Halogen and Trifluoromethylthio Moieties

The chemical versatility of this compound allows for systematic modifications of both the chloro and trifluoromethylthio groups, opening avenues to a wide range of derivatives.

The chlorine atom can be replaced through various transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the chloro-substituted aryl trifluoromethylthioether with a boronic acid in the presence of a palladium catalyst. This enables the introduction of a variety of aryl or alkyl groups at the 3-position.

The trifluoromethylthio group can also be chemically modified. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using oxidizing agents such as hydrogen peroxide or trichloroisocyanuric acid. The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent thioether, offering a way to fine-tune the characteristics of the molecule.

Table 2: Examples of Modifications of this compound

| Reaction | Moiety Modified | Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Chloro group | Arylboronic acid, Pd catalyst | Biaryl derivative |

Exploration of Bioisosteric Analogues (purely chemical and synthetic aspects)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of modifying its biological activity. From a purely chemical and synthetic perspective, the trifluoromethylthio group in this compound can be replaced with other moieties to create structurally related analogues.

For instance, the benzene ring can be replaced by other aromatic heterocycles such as thiophene (B33073) or pyridine. The synthesis of trifluoromethylthio-substituted thiophenes can be achieved through various methods, including the reaction of a lithiated thiophene with a trifluoromethylthiolating agent. Similarly, trifluoromethylthio-substituted pyridines can be synthesized, for example, by the fluorination of a trichloromethylpyridine precursor followed by introduction of the trifluoromethylthio group.

These bioisosteric replacements can significantly alter the electronic distribution, lipophilicity, and metabolic stability of the parent compound, providing a rich field for synthetic exploration.

Trifluoromethylthiolation of Natural Product Derivatives

The introduction of the trifluoromethylthio group into natural products is a promising strategy for modifying their biological properties. The high lipophilicity and metabolic stability of the SCF₃ group can enhance the pharmacokinetic profile of a natural product derivative.

Flavonoids, a class of natural products with a wide range of biological activities, are attractive scaffolds for such modifications. For example, quercetin (B1663063), a well-known flavonoid, can be trifluoromethylated, and similar strategies could be envisioned for trifluoromethylthiolation. This would typically involve the reaction of a suitable quercetin derivative with an electrophilic trifluoromethylthiolating reagent.

Alkaloids, another important class of natural products, are also viable candidates for trifluoromethylthiolation. Cinchona alkaloids and their derivatives, for instance, have been used as catalysts in asymmetric trifluoromethylthiolation reactions and can themselves be substrates for such modifications. The introduction of an SCF₃ group onto the alkaloid framework could lead to new derivatives with altered or enhanced biological activities.

The development of new and efficient methods for the late-stage trifluoromethylthiolation of complex molecules like natural product derivatives is an active area of research in organic synthesis.

Future Research Directions and Unexplored Avenues for 1 Trifluoromethylthio 3 Chlorobenzene Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for aryl trifluoromethyl sulfides often rely on transition-metal-catalyzed cross-coupling reactions or the use of electrophilic trifluoromethylthiolating reagents. rhhz.netresearchgate.net While effective, these methods can present challenges related to catalyst cost, toxicity, and the generation of hazardous waste. Future research should prioritize the development of more sustainable and "green" synthetic routes to 1-(trifluoromethylthio)-3-chlorobenzene.

One promising direction is the exploration of mercury-free synthetic pathways, which would eliminate the use of toxic mercury(II)-based reagents that have been historically employed in some trifluoromethylthiolation reactions. researchgate.net Additionally, research into catalytic systems that utilize more abundant and less toxic metals, such as iron, could provide more environmentally benign alternatives to palladium or nickel catalysts. nih.govacs.org The development of one-pot synthesis procedures, where trifluoromethylthiolation and subsequent reactions are performed in a single reaction vessel, could also enhance sustainability by reducing solvent usage and purification steps. rsc.org

Furthermore, the investigation of solvent-free or aqueous-based reaction conditions would significantly improve the environmental footprint of the synthesis of this compound. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these next-generation synthetic methods. nih.gov

Advanced Catalytic Systems for Selective Functionalizations

The benzene (B151609) ring of this compound possesses several C-H bonds that are potential sites for functionalization. The development of advanced catalytic systems for the selective activation and functionalization of these C-H bonds is a critical area for future research. Such methods would allow for the direct introduction of new functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. nih.govrsc.org

Recent advancements in transition-metal catalysis have enabled the site-selective functionalization of arenes through the use of directing groups. nih.gov Future work could focus on leveraging the existing chloro and trifluoromethylthio substituents as directing groups to guide the introduction of new moieties at specific positions on the benzene ring. Both ortho- and para-selective functionalizations are of interest for creating a diverse range of derivatives. nih.gov

Moreover, the exploration of non-covalent interactions to guide regioselectivity in C-H functionalization presents an innovative approach that avoids the need for the installation and removal of traditional directing groups. nih.gov Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could offer mild and selective methods for the functionalization of this compound. rhhz.net

Computational Design and Prediction of New Functional Derivatives

Computational chemistry and in-silico screening are invaluable tools for accelerating the discovery and development of new molecules with desired properties. nih.govmdpi.comresearchgate.netresearchgate.net Future research should harness the power of computational methods to design and predict the properties of novel functional derivatives of this compound.

By employing techniques such as Density Functional Theory (DFT), it is possible to calculate the electronic and structural properties of hypothetical derivatives and predict their reactivity. researchgate.net This can guide synthetic efforts by identifying promising target molecules with enhanced biological activity or improved material properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity, further aiding in the design of more potent compounds. mdpi.com

Virtual screening of large compound libraries based on the this compound scaffold can identify potential candidates for various applications, such as drug discovery or materials science. nih.govresearchgate.net This computational-first approach can significantly reduce the time and resources required for experimental screening. The use of machine learning and artificial intelligence to analyze large datasets and predict the outcomes of chemical reactions could also revolutionize the design and synthesis of new derivatives.

Expanding the Scope of Chemical Transformations and Cascade Reactions

The trifluoromethylthio and chloro substituents on the benzene ring of this compound offer multiple handles for a variety of chemical transformations. Future research should aim to expand the repertoire of known reactions for this compound and to develop novel cascade or tandem reactions that can rapidly build molecular complexity.

Cascade reactions, in which multiple bond-forming events occur in a single operation, are highly efficient and atom-economical. researchgate.net Research could focus on designing cascade sequences that are initiated by a reaction at either the chloro or trifluoromethylthio group, or at one of the aromatic C-H bonds. For example, a cross-coupling reaction at the chloro position could be followed by an intramolecular cyclization to construct complex heterocyclic systems.

Furthermore, the development of new methods for the transformation of the trifluoromethylthio group itself would open up new avenues for derivatization. While the SCF3 group is generally stable, selective transformations could provide access to other valuable sulfur-containing functional groups. The exploration of radical-based reactions could also lead to novel and previously inaccessible transformations of this compound. researchgate.net

Exploration of its Role in Emerging Chemical Technologies

The unique electronic properties and high lipophilicity of the trifluoromethylthio group suggest that this compound and its derivatives could find applications in a variety of emerging chemical technologies. rhhz.net Future research should explore the potential of this compound in areas such as materials science, chemical biology, and sustainable energy.

In materials science, the incorporation of the SCF3 group into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to improved device performance. The strong electron-withdrawing nature of the SCF3 group can be used to tune the electronic properties of conjugated organic molecules. The potential for these compounds to be used in the development of advanced polymers and liquid crystals should also be investigated.

In the realm of chemical biology, this compound could serve as a scaffold for the development of new chemical probes to study biological processes. Its derivatives could also be explored for applications in drug delivery or as contrast agents for medical imaging techniques like Positron Emission Tomography (PET). researchgate.net The development of new synthetic methodologies for the introduction of fluorine-18 (B77423) into the trifluoromethylthio group would be particularly valuable for PET tracer development. researchgate.net

Finally, the potential application of this compound derivatives in sustainable energy technologies, such as in the development of new electrolytes for batteries or as components of dye-sensitized solar cells, represents another exciting and underexplored area of research.

Q & A

Basic Synthesis Methods

Q1: What are the optimized synthetic routes for 1-(trifluoromethylthio)-3-chlorobenzene, and how do reaction parameters influence yield? Answer: The synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution. Key steps include:

- Trifluoromethylthio Introduction : Use of reagents like CFSCl or AgSCF under anhydrous conditions.

- Chlorination : Controlled chlorination at the 3-position via AlCl-catalyzed Friedel-Crafts reactions to avoid overhalogenation .

- Reaction Optimization : Temperature (40–60°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for CFSCl to substrate) are critical. Yields >75% are achievable with rigorous exclusion of moisture .

Advanced Reactivity

Q2: How does the trifluoromethylthio group influence electrophilic substitution pathways in this compound? Answer: The -SCF group is a strong electron-withdrawing moiety, directing electrophiles to the para position of the benzene ring. For example:

- Nitration : Requires fuming HNO/HSO at 0–5°C to prevent side reactions.

- Catalytic Trifluoromethylation : Methyltrioxorhenium (CHReO) can mediate electrophilic trifluoromethylation, enabling synthesis of polyhalogenated derivatives .

Reaction kinetics studies (e.g., Hammett plots) confirm the group’s meta-directing effect in certain solvents .

Analytical Characterization

Q3: What spectroscopic and chromatographic methods are most reliable for characterizing this compound? Answer:

- NMR : F NMR (δ ~40–45 ppm for -SCF) and C NMR (C-Cl at δ ~125 ppm) are diagnostic .

- X-ray Crystallography : Resolves steric effects from the bulky -SCF group (bond angles: C-S-CF ≈ 104°) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) and ESI+ ionization (m/z 232 [M+H]) ensure purity >98% .

Biological Activity

Q4: What mechanisms explain the fungicidal activity of this compound? Answer:

- Enzyme Inhibition : The compound disrupts fungal cytochrome P450 enzymes via covalent binding to heme iron, confirmed by UV-Vis spectral shifts (Soret band at 450 nm) .

- Membrane Permeability : Lipophilicity (logP ~3.2) allows penetration into fungal cell walls, as shown in Candida albicans assays (MIC = 12.5 µg/mL) .

- SAR Studies : Trifluoromethylthio enhances activity 10-fold compared to methylthio analogs .

Derivative Synthesis

Q5: How can this compound serve as a precursor for polychlorinated trifluoromethylthio-benzene derivatives? Answer:

- Stepwise Chlorination : Use Cl/FeCl at 50°C to introduce additional Cl groups at positions 4 and 5. Monitor via GC-MS to avoid overchlorination .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO) yield biaryl derivatives for material science applications .

Stability and Degradation

Q6: What factors govern the hydrolytic stability of this compound? Answer:

- pH Sensitivity : Stable in acidic conditions (pH <3) but hydrolyzes in basic media (pH >10) via S-CF bond cleavage. Half-life at pH 12: 2 hours .

- Photodegradation : UV irradiation (254 nm) generates Cl and F ions, quantified by ion chromatography. Use amber glassware for storage .

Computational Modeling

Q7: How can DFT calculations predict the regioselectivity of reactions involving this compound? Answer:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to -SCF) for electrophilic attack (Mulliken charges: -0.12 e) .

- Transition State Modeling : B3LYP/6-31G* simulations show lower activation energy (ΔG = 28 kcal/mol) for nitration vs. sulfonation .

Environmental Impact

Q8: What methodologies assess the ecological persistence of this compound? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.